molecular formula C9H7BrClFO2 B6305706 Ethyl 3-bromo-2-chloro-6-fluorobenzoate CAS No. 1805582-12-0

Ethyl 3-bromo-2-chloro-6-fluorobenzoate

Cat. No.: B6305706
CAS No.: 1805582-12-0
M. Wt: 281.50 g/mol
InChI Key: SJLSMPHOYARTDA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-2-chloro-6-fluorobenzoate typically involves the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-chloro-6-fluorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 3-bromo-2-chloro-6-fluorobenzyl alcohol.

    Hydrolysis: 3-bromo-2-chloro-6-fluorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-chloro-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-chloro-6-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Ethyl 3-bromo-2-chloro-6-fluorobenzoate can be compared with other halogenated benzoates, such as:

  • Ethyl 3-bromo-6-chloro-2-fluorobenzoate
  • Ethyl 2-bromo-6-fluorobenzoate
  • Ethyl 3-bromo-4-fluorobenzoate

These compounds share similar structural features but differ in the position and type of halogen substituents on the benzene ring. The unique combination of bromine, chlorine, and fluorine atoms in this compound gives it distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 3-bromo-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSMPHOYARTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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